

H-Abu-OH (α -Aminobutyric Acid): A Technical Overview for Researchers

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Compound of Interest

Compound Name: *H-Abu-OH*

Cat. No.: *B1674651*

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For Researchers, Scientists, and Drug Development Professionals

H-Abu-OH, chemically known as α -Aminobutyric acid, is a non-proteinogenic α -amino acid that serves as a crucial building block in the synthesis of various bioactive molecules and demonstrates significant physiological activity. This technical guide provides an in-depth overview of its fundamental properties, analytical methodologies, and its role in biological pathways, tailored for professionals in research and drug development.

Core Molecular Data

The fundamental chemical and physical properties of **H-Abu-OH** are summarized below, providing a quick reference for experimental design and analysis.

Property	Value	Citations
Molecular Formula	C ₄ H ₉ NO ₂	[1][2][3]
Average Molecular Weight	103.12 g/mol	[2][3][4]
Monoisotopic Molecular Weight	103.063328537 g/mol	[5]
IUPAC Name	2-aminobutanoic acid	[2]
Synonyms	α-Aminobutyric acid, Homoalanine, L-Butyrine	[1][6]
CAS Number	1492-24-6 (L-isomer), 2623-91-8 (D-isomer), 2835-81-6 (DL-mixture)	[3][4][7]

Experimental Protocols

Synthesis of α-Aminobutyric Acid via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. While the following protocol is detailed for the synthesis of α-aminoisobutyric acid, the principles are directly applicable to the synthesis of **H-Abu-OH** by substituting propanal for acetone.

Materials:

- Propanal
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN)
- Hydrobromic acid (HBr, 48%)
- Methyl alcohol
- Pyridine

- Ether
- Water
- Ice

Procedure:

- Formation of the Aminonitrile:
 - In a round-bottomed flask equipped with a stirrer and cooled in an ice bath, dissolve ammonium chloride in water.
 - Add a solution of propanal in ether with continuous stirring.
 - Slowly add an aqueous solution of sodium cyanide to the mixture.
 - Continue stirring for one hour after the complete addition of sodium cyanide and then let the mixture stand overnight.
 - Separate the ether layer and extract the aqueous layer multiple times with ether.
 - Combine all ether extracts and distill off the ether to obtain the crude α -aminonitrile.
- Hydrolysis of the Aminonitrile:
 - To the crude α -aminonitrile, add methyl alcohol and saturate the solution with ammonia gas. Allow this mixture to stand for two to three days.
 - Remove the excess ammonia and methyl alcohol by distillation.
 - Add water to the residue, followed by 48% hydrobromic acid.
 - Reflux the mixture for two hours to hydrolyze the nitrile to a carboxylic acid.
- Isolation and Purification of α -Aminobutyric Acid:
 - Distill off the hydrobromic acid under reduced pressure.

- Dissolve the residue in water and reconcentrate under reduced pressure to remove as much HBr as possible.
- Dissolve the resulting crude amino acid hydrobromide in methyl alcohol.
- Add an excess of pyridine to precipitate the free α -aminobutyric acid.
- Allow the mixture to stand overnight to complete the precipitation.
- Collect the solid product by filtration, wash thoroughly with methyl alcohol, and dry.
- For a pyridine-free product, the crude amino acid can be redissolved in warm water and reprecipitated by adding a large volume of methyl alcohol.^[1]

Quantification of α -Aminobutyric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of α -aminobutyric acid in a sample, which often requires a pre-column derivatization step due to the lack of a strong chromophore in the molecule.

Materials:

- **H-Abu-OH** standard
- Sample containing **H-Abu-OH**
- Derivatization reagent (e.g., 2,4-dinitrofluorobenzene (DNFB), o-phthalaldehyde (OPA))
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer solution (e.g., sodium bicarbonate, potassium dihydrogen phosphate)
- C18 HPLC column

Procedure:

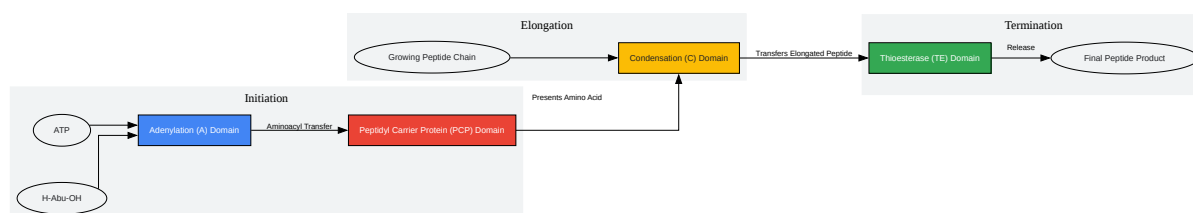
- Sample Preparation:
 - Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or a buffer solution).
 - Perform necessary extraction steps if the analyte is in a complex matrix. This may include sonication or homogenization.
 - Centrifuge the sample to remove any particulate matter and filter the supernatant through a 0.22 μm or 0.45 μm syringe filter.
- Pre-Column Derivatization:
 - To a known volume of the filtered sample or standard solution, add the derivatization reagent and a buffer to maintain the optimal pH for the reaction.
 - Incubate the mixture at a specific temperature and for a set duration to ensure complete derivatization. For example, when using DNFB, the reaction is typically carried out in a sodium bicarbonate buffer at 60°C for 1 hour.
 - After the reaction, the mixture may need to be quenched or diluted with the mobile phase.
- HPLC Analysis:
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient elution is typically employed. For instance, Mobile Phase A could be a mixture of acetonitrile and water, and Mobile Phase B could be a phosphate buffer. The gradient program should be optimized to achieve good separation of the derivatized analyte from other components.
 - Flow Rate: Typically around 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 35-40°C.
 - Injection Volume: 10-20 μL .

- Detection: UV-Vis detector set at the maximum absorbance wavelength of the derivative (e.g., 350 nm for DNFB derivatives).
- Quantification:
 - Inject the derivatized standards to create a calibration curve by plotting the peak area against the concentration.
 - Inject the derivatized sample and determine the concentration of **H-Abu-OH** by interpolating its peak area on the calibration curve.

Biological Roles and Pathways

Nonribosomal Peptide Synthesis Workflow

H-Abu-OH is a substrate for nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that synthesize a wide range of bioactive peptides independently of the ribosome and mRNA. The general workflow of NRPS-mediated synthesis is depicted below.

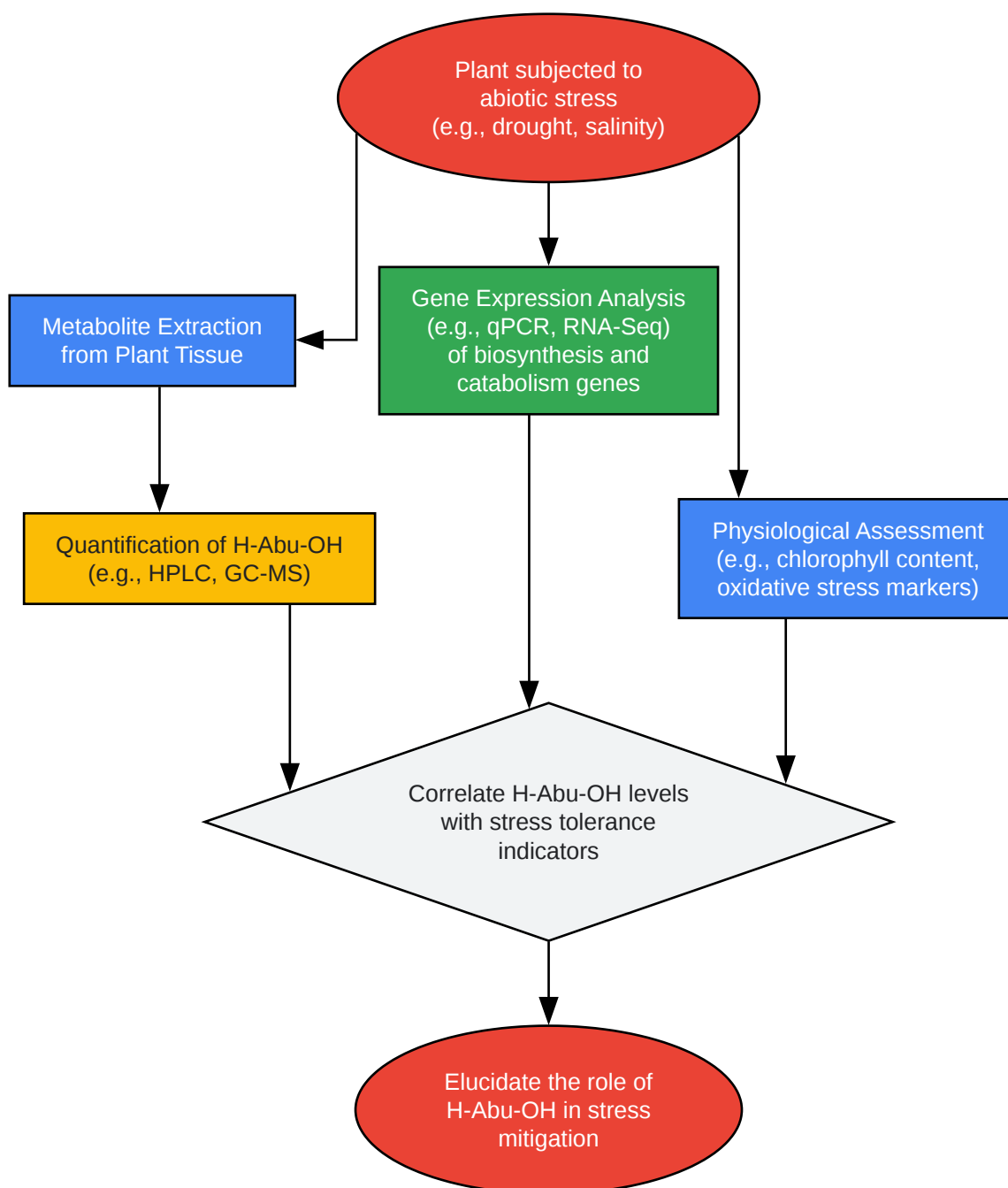


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Caption: Workflow of Nonribosomal Peptide Synthesis incorporating **H-Abu-OH**.

H-Abu-OH in Plant Stress Response: A Logical Framework

While often studied in the context of its isomer γ -aminobutyric acid (GABA), α -aminobutyric acid is also implicated in plant responses to abiotic stress. An increase in the pool of amino acids, including **H-Abu-OH**, is a common metabolic response to stresses such as drought, salinity, and extreme temperatures. The following diagram illustrates a logical workflow for investigating the role of **H-Abu-OH** in plant stress response.

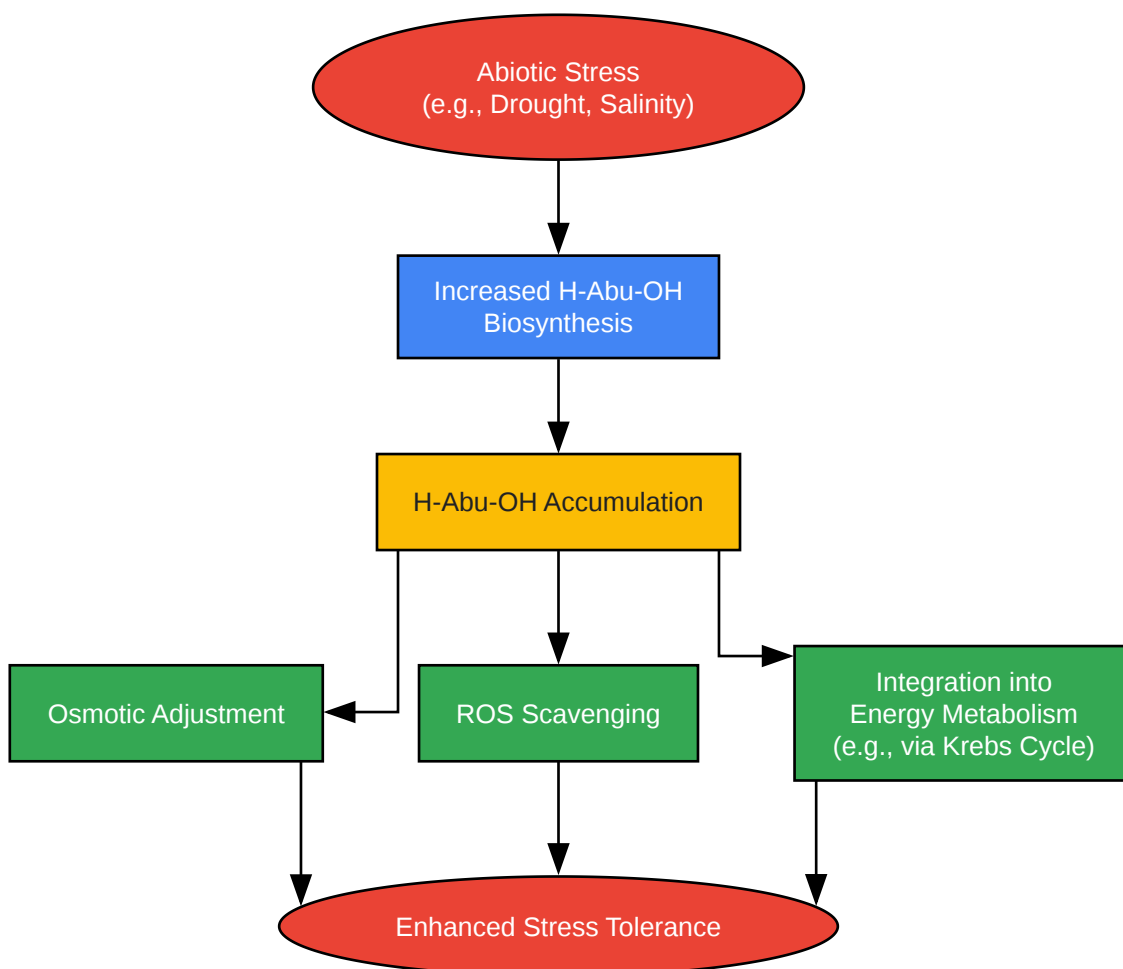


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Caption: Experimental workflow for studying the role of **H-Abu-OH** in plant abiotic stress.

Putative Signaling Role of H-Abu-OH in Plant Stress Mitigation

The accumulation of amino acids like **H-Abu-OH** under stress suggests a role in osmotic adjustment, detoxification of reactive oxygen species (ROS), and as a source of energy. The "GABA shunt" is a known metabolic pathway that bypasses two steps of the Krebs cycle, and while centered on GABA, it highlights how non-proteinogenic amino acids can be integrated into central metabolism. **H-Abu-OH** could potentially feed into similar or related pathways.

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Caption: Logical diagram of the potential roles of **H-Abu-OH** in plant stress mitigation.

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